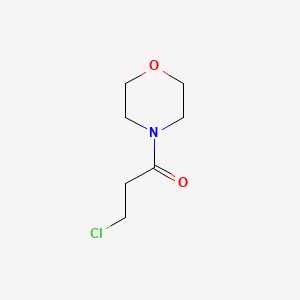

3-Chloro-1-(morpholin-4-yl)propan-1-one

Description

Structural Classification and Core Chemical Features within Ketone and Heterocyclic Chemistry

From a structural standpoint, 3-Chloro-1-(morpholin-4-yl)propan-1-one is classified as a multifunctional compound. It is a ketone derivative, specifically an α-chloroketone, and also a heterocyclic compound due to the presence of the morpholine (B109124) ring. The core structure consists of a propanone backbone where the carbonyl group is part of an amide linkage with the nitrogen of a morpholine ring. A chlorine atom is substituted at the beta-position relative to the carbonyl group.

The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. This feature is of high interest in medicinal chemistry. Morpholine derivatives typically adopt a stable chair conformation, which can influence how they interact with biological targets. The presence of the electron-withdrawing oxygen atom in the morpholine ring renders the nitrogen atom less basic compared to other cyclic amines, a property that can be advantageous in drug design. researchgate.net

Compound Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H12ClNO2 |

| Molecular Weight | 177.63 g/mol |

| CAS Number | 60247-09-8 |

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound lies in its utility as a versatile synthetic intermediate. The molecule possesses two key reactive sites: the electrophilic carbon atom attached to the chlorine and the carbonyl group. This dual reactivity allows it to serve as a scaffold for constructing a diverse range of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Its versatility stems from its ability to undergo several fundamental organic reactions:

Substitution Reactions: The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of different functional groups, such as amines, thiols, or alkoxides, to form new derivatives.

Reduction Reactions: The carbonyl group of the ketone can be reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Oxidation Reactions: While less common for this specific intermediate, the compound can theoretically be oxidized under harsh conditions.

This reactivity makes it a crucial component in the synthesis of various biologically active compounds, including certain enzyme inhibitors.

Key Synthetic Reactions

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | New C-N, C-S, or C-O bonds |

| Carbonyl Reduction | Sodium borohydride, Lithium aluminum hydride | Secondary Alcohol |

Contextual Importance of the Morpholine Scaffold in Organic Synthesis and Functional Modulation

The morpholine ring itself is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation is due to its frequent appearance in approved drugs and bioactive molecules, where it often contributes to favorable physicochemical, metabolic, and biological properties. nih.gov The morpholine moiety is a versatile and readily accessible building block that can be easily incorporated into larger molecular frameworks. nih.govnih.gov

The inclusion of a morpholine scaffold in a molecule can serve several strategic purposes in drug design:

Improved Pharmacokinetics: The morpholine ring can enhance a molecule's drug-like properties, including solubility and bioavailability. nih.govresearchgate.net

Biological Activity: Appropriately substituted morpholine rings are associated with a vast array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. ijprems.come3s-conferences.orgontosight.ai

Target Interaction: The morpholine moiety can be an integral part of a pharmacophore, contributing directly to the molecule's ability to bind to specific biological targets like enzymes or receptors. nih.gov It can enhance potency through molecular interactions with target proteins. nih.govijprems.com

Therefore, the use of this compound as a synthetic intermediate provides a direct and efficient route to incorporate this valuable morpholine scaffold into novel chemical entities with therapeutic potential. e3s-conferences.org

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c8-2-1-7(10)9-3-5-11-6-4-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPBOUGBOGWTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336295 | |

| Record name | 3-Chloropropionic acid, morpholide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60247-09-8 | |

| Record name | 3-Chloropropionic acid, morpholide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1-(morpholin-4-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro 1 Morpholin 4 Yl Propan 1 One

Established Synthetic Routes and Mechanistic Considerations

The preparation of 3-Chloro-1-(morpholin-4-yl)propan-1-one is primarily achieved through well-established synthetic pathways, with nucleophilic substitution reactions being the most direct and widely employed method.

Nucleophilic Substitution Reactions in its Preparation

The most common and efficient synthesis of this compound involves the nucleophilic acyl substitution reaction between morpholine (B109124) and 3-chloropropionyl chloride. In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride.

The generally accepted mechanism for this reaction proceeds through a tetrahedral intermediate. The lone pair of electrons on the nitrogen atom of morpholine initiates a nucleophilic attack on the carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. Subsequently, the carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group. A final deprotonation step, often facilitated by a second equivalent of morpholine or another base, yields the final product, this compound, and morpholine hydrochloride. The reaction is typically carried out in an inert solvent to prevent unwanted side reactions.

Analogous Friedel-Crafts Acylation Approaches for Related Propanone Derivatives

While not a direct method for the synthesis of this compound due to the reactivity of the morpholine nitrogen with Lewis acids, Friedel-Crafts acylation is a cornerstone of organic synthesis for preparing related propanone derivatives. organic-chemistry.orgbyjus.com This electrophilic aromatic substitution reaction is instrumental in the synthesis of aryl ketones, which can be precursors to a variety of chemical entities.

In a typical Friedel-Crafts acylation, an acyl chloride, such as 3-chloropropionyl chloride, reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃). byjus.com The Lewis acid activates the acyl chloride by forming a complex, which then generates a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a C-C bond and the corresponding aryl propanone derivative after deprotonation. For instance, the reaction of benzene (B151609) with 3-chloropropionyl chloride would yield 3-chloro-1-phenylpropan-1-one. While morpholine itself is not a suitable substrate for Friedel-Crafts reactions due to its basicity, this methodology is crucial for the synthesis of a wide array of aromatic ketones that may be further functionalized. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity of this compound necessitates careful control over various reaction parameters. Optimization of these conditions is crucial for both laboratory-scale synthesis and industrial production.

Parametric Control of Temperature and Stoichiometric Ratios

The reaction between morpholine and 3-chloropropionyl chloride is exothermic. chemicalbook.com Therefore, temperature control is a critical parameter. Running the reaction at low temperatures, typically between 0 and 5 °C, is often recommended to minimize the formation of byproducts and enhance the selectivity towards the desired product. Maintaining a controlled temperature profile throughout the reaction can prevent potential degradation of the product and reactants.

The stoichiometric ratio of the reactants also plays a significant role in the reaction's efficiency. Theoretically, a 1:1 molar ratio of morpholine to 3-chloropropionyl chloride is required. However, in practice, a slight excess of morpholine is often used. One equivalent of morpholine acts as the nucleophile, while a second equivalent can act as a base to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product side. The use of an alternative base, such as triethylamine, can also be employed to scavenge the HCl, allowing for a closer to 1:1 stoichiometry of the primary reactants.

The following interactive table illustrates the hypothetical effect of temperature and stoichiometric ratio on the yield of this compound based on general principles of amide synthesis.

| Temperature (°C) | Morpholine:3-Chloropropionyl Chloride Ratio | Theoretical Yield (%) |

| 0 | 2.2:1 | 95 |

| 25 | 2.2:1 | 88 |

| 50 | 2.2:1 | 75 |

| 0 | 1.1:1 (with Triethylamine) | 92 |

| 25 | 1.1:1 (with Triethylamine) | 85 |

Note: This data is illustrative and based on established chemical principles. Actual yields may vary depending on other experimental factors.

Scalable Synthetic Strategies and Considerations for Industrial Relevance

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and economically viable process.

Key considerations for the industrial-scale synthesis include:

Raw Material Sourcing and Purity: The quality and cost-effectiveness of the starting materials, morpholine and 3-chloropropionyl chloride, are of paramount importance. Industrial production of 3-chloropropionyl chloride can be achieved by reacting acrylic acid with thionyl chloride or phosgene. guidechem.compatsnap.com

Process Safety: The exothermic nature of the reaction necessitates robust cooling systems and careful control of addition rates to prevent thermal runaway. chemicalbook.com The handling of corrosive materials like 3-chloropropionyl chloride and the generation of HCl also require appropriate safety measures and materials of construction for the reactors.

Reaction Engineering: For large-scale production, batch or continuous flow reactors can be employed. Continuous flow processes can offer advantages in terms of better temperature control, improved safety, and potentially higher throughput. nih.gov

Work-up and Purification: The isolation and purification of the final product on a large scale need to be efficient and environmentally friendly. This may involve extraction, distillation, and crystallization processes. Minimizing solvent usage and recycling where possible are key aspects of green chemistry to consider.

Waste Management: The generation of morpholine hydrochloride as a byproduct needs to be managed. This may involve neutralization and disposal or exploring potential recycling routes.

The development of a robust and scalable process often involves a multi-step optimization strategy, starting from laboratory-scale experiments to pilot plant trials before full-scale industrial production.

Adaptations for Large-Scale Production and Process Intensification

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires significant modifications to the standard synthetic route, which typically involves the acylation of morpholine with 3-chloropropionyl chloride. Process intensification aims to make this production more efficient, safer, and more environmentally friendly.

Key adaptations for large-scale production include:

Solvent and Catalyst Optimization: The choice of solvent is critical for managing reaction kinetics, solubility of reactants and products, and heat dissipation. While solvents like dichloromethane (B109758) are common in lab-scale synthesis, large-scale processes may opt for alternatives with better safety profiles and easier recovery. Similarly, optimizing the catalyst system can improve reaction rates and reduce waste streams. For related syntheses of morpholine derivatives, modifications to reaction conditions have been crucial for enabling scalable production in kilogram quantities.

Thermal Management: The reaction between morpholine and 3-chloropropionyl chloride is highly exothermic. On a large scale, inefficient heat removal can lead to temperature spikes, resulting in the formation of impurities and posing significant safety risks. Adaptations include using jacketed reactors with precise temperature control, adding reagents in a controlled manner, or employing heat exchangers.

Impurity Profile Control: In large batches, localized concentration and temperature gradients can lead to an increase in byproducts. Process analytical technology (PAT) tools are often implemented to monitor the reaction in real-time, allowing for adjustments to be made to minimize impurity formation and ensure consistent product quality. For instance, in the large-scale synthesis of other heterocyclic compounds, avoiding side-reactions is a primary concern that drives process modifications.

Work-up and Purification Procedures: Downstream processing must be adapted for large volumes. This includes developing efficient extraction, crystallization, and filtration methods that minimize solvent use and product loss. The goal is to devise a reliable and efficient method that is amenable to both large-scale use and the preparation of analogues. researchgate.net

The table below illustrates typical considerations when intensifying the batch synthesis process for morpholine derivatives.

| Parameter | Laboratory Scale (Batch) | Large-Scale Production (Intensified Batch) | Rationale for Adaptation |

| Reaction Volume | 100 mL - 1 L | 500 L - 5000 L | Increased demand and economy of scale. |

| Reagent Addition | Single portion addition | Slow, controlled addition over hours | To manage exothermicity and maintain optimal stoichiometry. |

| Temperature Control | Ice bath / Heating mantle | Jacketed reactor with automated thermal fluid system | Precise and uniform temperature control is critical for safety and selectivity. |

| Mixing | Magnetic stirrer | Baffled reactor with overhead mechanical stirrer | Ensures homogeneity in large volumes, improving heat and mass transfer. |

| Process Monitoring | Thin-Layer Chromatography (TLC) | In-line spectroscopy (e.g., FT-IR, Raman), HPLC | Real-time reaction tracking to determine endpoint and control impurity formation. |

| Work-up | Separatory funnel extraction | Centrifugal extractors, automated filtration/drying units | Increases throughput, reduces manual handling and solvent exposure. |

Role of Continuous Flow Reactors and Automated Systems in Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch manufacturing, offering significant advantages for the synthesis of this compound, particularly concerning safety, efficiency, and scalability. jst.org.in

In a continuous flow setup, reagents are pumped through a network of tubes or channels where the reaction occurs. The small internal volume of these reactors provides a vastly superior surface-area-to-volume ratio compared to batch reactors. This characteristic allows for near-instantaneous heat exchange, effectively mitigating the risks associated with highly exothermic reactions. uc.pt For the synthesis of this compound, this means the reaction can often be performed at higher temperatures, accelerating the reaction rate significantly without compromising safety. jst.org.in

Key benefits and roles of continuous flow systems include:

Enhanced Safety: The small reaction volume at any given time minimizes the potential hazard of a runaway reaction. This is a crucial advantage for reactions involving reactive acyl chlorides.

Improved Yield and Purity: Precise control over parameters like temperature, pressure, residence time, and stoichiometry leads to more consistent product quality and higher yields by minimizing the formation of byproducts. nih.gov

Process Scalability: Scaling up production in a flow system is achieved by simply running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which bypasses the complex challenges of redevelopment associated with scaling up batch reactors. uc.pt

Telescoped Reactions: Flow chemistry allows for the integration of multiple reaction and purification steps into a single, continuous sequence without the need to isolate intermediates. jst.org.innih.gov This "telescoping" reduces manufacturing time, solvent waste, and operational costs. For example, the formation of the amide could be immediately followed by an in-line purification or a subsequent reaction step.

Automated systems are integral to modern continuous flow platforms. They consist of computer-controlled pumps, valves, and sensors that manage the entire process. These systems can automatically adjust flow rates and temperatures based on real-time data from in-line analytical tools (e.g., HPLC, MS, NMR), ensuring the process remains within optimal parameters. This automation reduces the need for manual intervention, improves reproducibility, and allows for efficient process optimization. nih.gov

The following table provides a comparative analysis of batch versus continuous flow synthesis for reactions analogous to the production of this compound.

| Feature | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Synthesis |

| Heat Transfer | Poor; depends on vessel size | Excellent; high surface-area-to-volume ratio | Superior temperature control, enhanced safety for exothermic reactions. uc.pt |

| Reaction Time | Hours to days | Seconds to minutes | Drastically increased throughput and productivity. nih.gov |

| Scalability | Complex; requires process re-optimization | Straightforward; longer run time or numbering-up | Faster transition from lab to production scale. jst.org.in |

| Safety | High risk with large volumes of hazardous materials | Minimized risk due to small reactor hold-up volume | Inherently safer process. |

| Reproducibility | Variable; sensitive to human error and scale | High; precise control via automated systems | Consistent product quality. |

| Process Integration | Difficult; requires isolation of intermediates | Simple; allows for "telescoped" multi-step sequences | Reduced plant footprint, less waste, and lower capital cost. nih.gov |

By leveraging the principles of process intensification and the capabilities of continuous flow technology, the large-scale synthesis of this compound can be transformed into a more efficient, safer, and economically viable process.

Comprehensive Analysis of Chemical Reactivity and Transformations of 3 Chloro 1 Morpholin 4 Yl Propan 1 One

Nucleophilic Substitution Reactions at the Electrophilic Chlorine Center

The presence of a chlorine atom on the carbon beta to the carbonyl group makes 3-Chloro-1-(morpholin-4-yl)propan-1-one susceptible to nucleophilic substitution reactions. This reactivity is central to its utility in the synthesis of a diverse range of derivatives.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

This compound readily undergoes nucleophilic substitution with a variety of nucleophiles. The electrophilic carbon atom bonded to the chlorine is the primary site of attack.

Amines: Primary and secondary amines react with this compound to yield the corresponding 3-amino-1-(morpholin-4-yl)propan-1-one derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. For instance, reaction with piperidine in solvents like ethanol or dimethylformamide leads to the formation of 3-(piperidin-1-yl)-1-(morpholin-4-yl)propan-1-one.

Thiols: Thiolates, which are strong nucleophiles, readily displace the chloride ion to form 3-thio-1-(morpholin-4-yl)propan-1-one derivatives. The reaction is generally performed under basic conditions to deprotonate the thiol, thereby increasing its nucleophilicity.

Alkoxides: Alkoxides, such as sodium methoxide or ethoxide, react to form the corresponding 3-alkoxy-1-(morpholin-4-yl)propan-1-one ethers. These reactions are typically conducted in the corresponding alcohol as the solvent.

Below is a data table summarizing the nucleophilic substitution reactions of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Amine | Piperidine | 3-(Piperidin-1-yl)-1-(morpholin-4-yl)propan-1-one |

| Thiol | Sodium thiophenoxide | 3-(Phenylthio)-1-(morpholin-4-yl)propan-1-one |

| Alkoxide | Sodium methoxide | 3-Methoxy-1-(morpholin-4-yl)propan-1-one |

Elucidation of Reaction Mechanisms and Kinetic Profiles

The nucleophilic substitution reactions at the β-carbon of this compound predominantly proceed through an S_N2 (Substitution Nucleophilic Bimolecular) mechanism. This is characteristic of primary alkyl halides.

In the S_{N}2 mechanism, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). This backside attack leads to an inversion of stereochemistry if the carbon were chiral. The reaction is a single-step process where the bond formation with the nucleophile and the bond breaking of the carbon-chlorine bond occur simultaneously through a transition state.

The rate of the S_{N}2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. The kinetics of these reactions are therefore second-order. Factors that influence the reaction rate include the strength of the nucleophile, the solvent, and the reaction temperature. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are known to accelerate S_{N}2 reactions.

Oxidative Transformations of the Ketone Moiety

The ketone functional group in this compound can undergo oxidative transformations, although this is less common than nucleophilic substitution at the chlorine center. Specific oxidizing agents and conditions are required to achieve these transformations.

Pathways Leading to Carboxylic Acid Derivatives

While the direct oxidation of the ketone in this compound to a carboxylic acid derivative is challenging, related β-keto amides can be oxidized to vicinal tricarbonyl amides. organic-chemistry.orgnih.gov A more theoretical pathway for obtaining a carboxylic acid derivative would involve a haloform-type reaction if a methyl ketone were present, or a Baeyer-Villiger oxidation. The Baeyer-Villiger oxidation of a ketone with a peroxy acid would lead to the formation of an ester, which could then be hydrolyzed to a carboxylic acid and an alcohol. organic-chemistry.orgnih.govresearchgate.netresearchgate.netchemicalbook.com

Investigation of Selective Oxidizing Agents and Reaction Conditions

The oxidation of β-keto amides to vicinal tricarbonyl amides has been achieved using phenyliodine(III) bis(trifluoroacetate) (PIFA) as the oxidant. organic-chemistry.orgnih.gov This reaction proceeds in good yields and tolerates a variety of functional groups. organic-chemistry.org For a Baeyer-Villiger oxidation, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. organic-chemistry.orgnih.govresearchgate.netresearchgate.netchemicalbook.com The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon.

Reductive Processes of the Carbonyl Group

The carbonyl group of this compound can be reduced to a secondary alcohol. The choice of reducing agent is crucial to achieve this transformation selectively without affecting the chloro-substituent.

Commonly used reducing agents for ketones are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for the reduction of ketones in the presence of other reducible functional groups. researchgate.net The reaction is typically carried out in a protic solvent such as methanol or ethanol. The hydride from the borohydride attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol, 3-chloro-1-(morpholin-4-yl)propan-1-ol.

Lithium aluminum hydride is a much stronger reducing agent and will also reduce the amide functionality if the reaction conditions are not carefully controlled. Therefore, for the selective reduction of the ketone, NaBH₄ is the more suitable reagent.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | 3-Chloro-1-(morpholin-4-yl)propan-1-ol |

Synthesis of Corresponding Alcohol Derivatives

The reduction of the ketone functionality in this compound to a secondary alcohol yields 3-chloro-1-(morpholin-4-yl)propan-1-ol. This transformation is a standard reaction in organic chemistry and can be achieved using various reducing agents.

Commonly employed reagents for this type of reduction include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for ketones and aldehydes in the presence of other functional groups. The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.

The general reaction is as follows:

C₇H₁₂ClNO₂ + [H] → C₇H₁₄ClNO₂

This compound → 3-chloro-1-(morpholin-4-yl)propan-1-ol

| Reducing Agent | Typical Solvent(s) | Reaction Conditions | Product |

| Sodium Borohydride | Methanol, Ethanol | Room Temperature | 3-chloro-1-(morpholin-4-yl)propan-1-ol |

| Lithium Aluminum Hydride | Diethyl ether, THF | 0 °C to Room Temp. | 3-chloro-1-(morpholin-4-yl)propan-1-ol |

Table 1: Common reducing agents for the synthesis of 3-chloro-1-(morpholin-4-yl)propan-1-ol.

Exploration of Enantioselective Reduction Strategies for Chiral Alcohol Formation

The reduction of the prochiral ketone this compound can lead to the formation of a chiral center at the newly formed secondary alcohol. The synthesis of enantiomerically pure or enriched alcohols is of significant interest, particularly in the pharmaceutical industry. Several strategies can be employed to achieve this enantioselectivity.

Biocatalytic Reductions: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective catalysts for the enantioselective reduction of ketones. These enzymes, often used in whole-cell systems or as isolated enzymes, utilize cofactors such as NADH or NADPH to deliver a hydride to the carbonyl group with high stereospecificity. The choice of enzyme and reaction conditions can determine which enantiomer of the alcohol is produced. For instance, ADHs from various microorganisms have been successfully used for the asymmetric reduction of similar β-chloro ketones.

Chiral Chemical Reagents and Catalysts:

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric reducing agent like borane (BH₃). The catalyst forms a complex with the borane and the ketone, directing the hydride transfer to one face of the carbonyl group, thus leading to the formation of one enantiomer in excess.

Asymmetric Transfer Hydrogenation: This technique often utilizes chiral ruthenium or rhodium complexes as catalysts. A simple alcohol, such as isopropanol, serves as the hydride source. The chiral ligand on the metal center controls the stereochemical outcome of the reduction.

Kinetic Resolution: An alternative approach involves the non-enantioselective synthesis of the racemic alcohol, followed by the resolution of the enantiomers. Lipase-catalyzed acylation is a common method for kinetic resolution. In this process, a lipase enzyme selectively acylates one enantiomer of the alcohol at a faster rate, allowing for the separation of the acylated and unreacted enantiomers.

| Strategy | Catalyst/Reagent | Key Features |

| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | High enantioselectivity, mild reaction conditions, environmentally benign. |

| CBS Reduction | Chiral Oxazaborolidine, Borane | Predictable stereochemistry based on catalyst chirality. |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes, Isopropanol | Uses a safe and inexpensive hydride source. |

| Kinetic Resolution | Lipase, Acyl donor (e.g., vinyl acetate) | Resolution of a racemic mixture, maximum theoretical yield of 50% for one enantiomer. |

Table 2: Strategies for the enantioselective synthesis of chiral 3-chloro-1-(morpholin-4-yl)propan-1-ol.

Other Significant Reaction Pathways and Derivatization Strategies

Beyond the reduction of the carbonyl group, the chlorine atom in this compound serves as a handle for various nucleophilic substitution reactions. The electron-withdrawing effect of the adjacent carbonyl group activates the C-Cl bond, making it susceptible to displacement by a wide range of nucleophiles.

Nucleophilic Substitution Reactions: The chlorine atom can be displaced by various nucleophiles to introduce new functional groups. Examples of nucleophiles include:

Amines: Reaction with primary or secondary amines can lead to the formation of the corresponding 3-amino-1-(morpholin-4-yl)propan-1-ones.

Azides: Sodium azide can be used to introduce an azido group, which can be further reduced to a primary amine or used in click chemistry reactions.

Thiolates: Reaction with thiols or their corresponding thiolates can yield 3-thioether derivatives.

Cyanides: The introduction of a nitrile group using a cyanide salt can serve as a precursor for carboxylic acids, amines, or other nitrogen-containing heterocycles.

A significant application of this reactivity is in the synthesis of the anticoagulant drug Apixaban. In the synthesis of Apixaban, derivatives of this compound are used as key intermediates. For example, a related compound, 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, undergoes a reaction with a hydrazone derivative in the presence of a base, which is a key step in the construction of the pyrazole core of Apixaban google.com. This highlights the importance of the reactivity of the β-chloro ketone moiety in the synthesis of complex pharmaceutical agents.

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | 3-Amino-1-(morpholin-4-yl)propan-1-one |

| Azide | NaN₃ | 3-Azido-1-(morpholin-4-yl)propan-1-one |

| Thiolate | RSH / Base | 3-(Alkylthio)-1-(morpholin-4-yl)propan-1-one |

| Cyanide | NaCN | 3-Cyano-1-(morpholin-4-yl)propan-1-one |

Table 3: Examples of nucleophilic substitution reactions.

Spectroscopic and Structural Elucidation of 3 Chloro 1 Morpholin 4 Yl Propan 1 One and Its Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3-chloro-1-(morpholin-4-yl)propan-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete structural assignment.

Detailed Proton (¹H) and Carbon (¹³C) NMR Analysis

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the protons of the morpholine (B109124) ring and the chloropropanoyl chain. The morpholine protons typically appear as two multiplets in the range of 3.4-3.8 ppm. The protons of the ethyl chain attached to the carbonyl group would be expected to show two triplet signals. The triplet adjacent to the carbonyl group (α-protons) would likely resonate around 2.8-3.0 ppm, while the triplet adjacent to the chlorine atom (β-protons) would be further downfield, around 3.8-4.0 ppm, due to the deshielding effect of the electronegative chlorine.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 168-172 ppm. The carbons of the morpholine ring would appear in the range of 42-67 ppm. The methylene (B1212753) carbon attached to the chlorine would be expected around 38-42 ppm, and the methylene carbon adjacent to the carbonyl group would resonate at approximately 35-39 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 169.5 |

| CH₂ (adjacent to C=O) | 2.9 (t) | 37.0 |

| CH₂ (adjacent to Cl) | 3.9 (t) | 40.0 |

| Morpholine CH₂ (adjacent to N) | 3.6 (m) | 45.0 |

| Morpholine CH₂ (adjacent to O) | 3.7 (m) | 66.5 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Insights

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the two methylene triplets of the chloropropanoyl chain, confirming their adjacent positions. Correlations would also be observed between the protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key correlations would be expected from the protons of the CH₂ group adjacent to the carbonyl to the carbonyl carbon itself, and to the other methylene carbon. Protons on the morpholine ring adjacent to the nitrogen would show a correlation to the carbonyl carbon, confirming the attachment of the morpholine ring to the propanoyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Characterization of Characteristic Absorption Bands for Carbonyl and C-Cl Bonds

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For an amide-like structure, this band is typically observed in the region of 1630-1680 cm⁻¹. The presence of the electronegative chlorine atom might slightly shift this frequency. Another key absorption would be the C-Cl stretching vibration, which typically appears in the fingerprint region, between 600 and 800 cm⁻¹. The spectrum would also show C-H stretching vibrations for the sp³ hybridized carbons around 2850-3000 cm⁻¹ and C-O stretching of the ether in the morpholine ring around 1115 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Amide) | 1650 - 1670 | Strong |

| C-H (sp³) | 2850 - 2960 | Medium-Strong |

| C-O (Ether) | 1110 - 1120 | Strong |

| C-Cl | 650 - 750 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₇H₁₂ClNO₂), the expected exact mass can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly documented, studies on similar morpholine-containing compounds suggest that the morpholine ring typically adopts a stable chair conformation. X-ray crystallography of a suitable single crystal would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and torsional angles. This technique would also reveal any intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that govern the packing of the molecules in the crystal lattice.

Analysis of Conformational Stability, Particularly the Morpholine Ring Geometry

The conformational stability of this compound is largely dictated by the geometry of the six-membered morpholine ring. In numerous crystallographic studies of morpholine-containing compounds, the ring consistently adopts a stable chair conformation. This conformation minimizes torsional strain and steric hindrance between the ring's substituents.

For the morpholine ring in this compound, a chair geometry is the most probable low-energy conformation. In related structures, such as 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the morpholine ring has been confirmed to adopt a chair conformation. nih.gov This suggests that the fundamental geometry of the morpholine ring is largely preserved across different derivatives.

The connection of the propan-1-one substituent to the nitrogen atom of the morpholine ring is a key structural feature. In similar acylated morpholines, the exocyclic N-C bond (the bond connecting the nitrogen to the carbonyl group of the propanone chain) typically assumes an equatorial orientation relative to the plane of the morpholine ring. nih.gov This arrangement is sterically favored over an axial orientation, which would introduce significant 1,3-diaxial interactions.

Due to the lack of specific experimental data for this compound, a data table of its precise bond lengths and angles cannot be generated. However, a table of expected geometric parameters for the morpholine ring in a chair conformation, based on data from analogous compounds, is provided below for illustrative purposes.

Interactive Data Table: Expected Geometric Parameters of the Morpholine Ring

| Parameter | Expected Value Range | Description |

| C-N Bond Length | 1.45 - 1.48 Å | Carbon-Nitrogen single bond length within the ring. |

| C-O Bond Length | 1.42 - 1.45 Å | Carbon-Oxygen single bond length within the ring. |

| C-C Bond Length | 1.51 - 1.54 Å | Carbon-Carbon single bond length within the ring. |

| C-N-C Bond Angle | 110 - 114° | Bond angle around the nitrogen atom. |

| C-O-C Bond Angle | 110 - 114° | Bond angle around the oxygen atom. |

| N-C-C Bond Angle | 109 - 112° | Bond angle within the ring. |

| O-C-C Bond Angle | 109 - 112° | Bond angle within the ring. |

Note: These are generalized values and the actual parameters for this compound may vary.

Investigation of Supramolecular Assembly and Hydrogen Bonding Networks

The supramolecular assembly of this compound in the solid state would be governed by various intermolecular forces, with hydrogen bonding playing a potentially significant role. While the molecule does not possess strong hydrogen bond donors like N-H or O-H groups, the oxygen and nitrogen atoms of the morpholine ring, as well as the carbonyl oxygen, can act as hydrogen bond acceptors.

Weak C-H···O and C-H···N hydrogen bonds are commonly observed in the crystal structures of morpholine derivatives, contributing to the stability of the crystal lattice. The hydrogen atoms on the carbon atoms of the morpholine ring and the propanone chain can interact with the electronegative oxygen and nitrogen atoms of neighboring molecules.

In the case of this compound, the chlorine atom can also participate in halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic species. However, the most probable and significant interactions would be weak hydrogen bonds. For instance, in the crystal structure of 1-(4-chlorophenyl)-3-(morpholin-4-yl)urea, molecules are linked into inversion dimers by N-H···O hydrogen bonds, highlighting the capability of the morpholine and associated functional groups to participate in such networks. lookchem.com

Without a determined crystal structure for this compound, a definitive description of its hydrogen bonding network is not possible. The table below presents potential hydrogen bond interactions that could contribute to its supramolecular assembly.

Interactive Data Table: Potential Hydrogen Bonding Interactions

| Donor | Acceptor | Type of Interaction | Potential Role in Supramolecular Assembly |

| C-H (propanone chain) | O (carbonyl of another molecule) | Weak Hydrogen Bond | Formation of chains or dimers. |

| C-H (morpholine ring) | O (morpholine ring of another molecule) | Weak Hydrogen Bond | Stabilization of the crystal packing. |

| C-H (morpholine ring) | N (morpholine ring of another molecule) | Weak Hydrogen Bond | Contribution to a three-dimensional network. |

| C-H (propanone chain) | Cl (of another molecule) | Weak Hydrogen Bond | Influence on molecular packing. |

Note: The existence and geometry of these interactions can only be confirmed through experimental crystallographic analysis.

Computational Chemistry and Theoretical Investigations of 3 Chloro 1 Morpholin 4 Yl Propan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reactivity. ijcce.ac.ir DFT calculations for 3-Chloro-1-(morpholin-4-yl)propan-1-one would focus on determining its ground-state electronic energy, electron density distribution, and orbital energies, which are fundamental to understanding its chemical behavior.

A primary step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the potential energy surface of the molecule can be explored to find its lowest energy conformation. ijcce.ac.irmdpi.com For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

Table 1: Representative Geometric Parameters for Optimized this compound (Note: Specific calculated values from dedicated studies on this molecule are not available in the reviewed literature. This table illustrates the typical parameters that would be determined.)

| Parameter Type | Atoms Involved | Typical Value Range (Å or °) |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-Cl | ~1.80 Å |

| Bond Length | N-C (amide) | ~1.35 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | Cl-C-C | ~110° |

| Dihedral Angle | C-C-C-Cl | Variable (defines conformers) |

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of the computational model. nanobioletters.com Harmonic vibrational frequency calculations can predict the infrared (IR) and Raman spectra of this compound. researchgate.net Key vibrational modes would include the C=O stretching frequency of the ketone group, C-Cl stretching, and various vibrations associated with the morpholine (B109124) ring. A good correlation between the calculated and experimental spectra confirms that the computed geometry is a reliable representation of the actual molecule. nanobioletters.com

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method within DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical chemical shifts provide a basis for assigning the signals in experimentally obtained NMR spectra, helping to confirm the molecular structure.

Quantum Chemical Parameters and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters obtained from DFT calculations. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. ijcce.ac.ir

Electronic Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): This parameter quantifies the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule is generally less reactive.

Table 2: Quantum Chemical Reactivity Descriptors (Note: These parameters would be calculated from the HOMO and LUMO energies derived from DFT.)

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile |

Molecular Modeling and Dynamics Simulations for Conformational and Mechanistic Analysis

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and calculating the forces between atoms to model their movements. nih.gov

This technique allows for the exploration of the molecule's conformational flexibility, showing how it might change its shape in solution. mdpi.comlambris.com MD simulations can reveal the stability of different conformers, the time scales of conformational changes, and the nature of interactions between the solute and solvent molecules. This is particularly useful for understanding how the molecule might behave in a biological environment, for instance, when approaching the active site of an enzyme. nih.gov

Theoretical Prediction of Reaction Pathways, Transition States, and Kinetic Barriers

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. For this compound, a key reaction of interest is the nucleophilic substitution of the chlorine atom.

Using DFT, one can map the potential energy surface for a proposed reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or kinetic barrier. A lower activation energy implies a faster reaction. By comparing the kinetic barriers for different possible pathways, the most likely reaction mechanism can be predicted. nih.gov This approach provides fundamental insights into the reactivity of the molecule that can guide synthetic chemistry efforts. nih.gov

Applications of 3 Chloro 1 Morpholin 4 Yl Propan 1 One As a Key Building Block in Complex Organic Synthesis

Strategic Role in the Synthesis of Pharmacologically Active Molecules

The structural features of 3-chloro-1-(morpholin-4-yl)propan-1-one make it a valuable scaffold for the synthesis of more complex molecules, especially within the pharmaceutical industry. The morpholine (B109124) ring is a common feature in many approved drugs, and its incorporation can influence the physicochemical properties of a molecule. Furthermore, the chloro-ketone portion of the molecule is primed for a variety of chemical reactions, including nucleophilic substitutions and additions, which are fundamental in building larger, more intricate drug candidates.

In medicinal chemistry, this compound is utilized as a precursor for the development of new therapeutic agents. Its structure is integrated into larger molecules designed to interact with specific biological targets. For instance, related structures containing the chloro-propyl group are used to synthesize azetidinone derivatives, a class of compounds known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticonvulsant properties. researchgate.netmdpi.com The synthesis often involves reacting the chloro-intermediate with various amines or other nucleophiles to introduce new functional groups and build molecular complexity. mdpi.com

One notable example involves the synthesis of molecules targeting the corticotropin-releasing factor receptor 1 (CRF₁), where a chloro-morpholino-thiazolyl group was part of a novel, brain-penetrant antagonist. nih.gov Although not a direct synthesis from this compound, this highlights the value of the chloro- and morpholino-moieties in constructing neurologically active agents. nih.gov Similarly, a related chloro-alcohol containing a morpholine group serves as a key intermediate in the synthesis of Timolol, a beta-blocker used to treat glaucoma and other conditions. researchgate.net

| Drug Class/Target | Role of Chloro-Morpholino Scaffold | Example of Synthesized Molecule Class |

| Beta-blockers | Key intermediate for building the final drug structure. researchgate.net | (R)- and (S)-timolol. researchgate.net |

| CRF₁ Antagonists | Forms part of the core structure for receptor binding. nih.gov | Imidazo[1,2-b]pyridazine derivatives. nih.gov |

| Azetidinones (β-lactams) | Serves as a foundational piece for creating the heterocyclic ring system. mdpi.com | 3-chloro monocyclic β-lactams. mdpi.com |

The compound is a valuable tool in the development of enzyme inhibitors and other molecules that modulate biological pathways. The electrophilic nature of the carbon bearing the chlorine atom makes it susceptible to attack by nucleophilic residues in the active sites of enzymes, potentially leading to irreversible inhibition. This reactivity is harnessed by medicinal chemists to design targeted inhibitors for various enzymes implicated in disease.

Research has shown that derivatives synthesized from this compound can act as inhibitors for enzymes involved in cancer metabolism, demonstrating significant inhibition rates in studies. The compound's structure can be modified to enhance its binding affinity and selectivity for a specific enzyme target. Furthermore, many molecules containing a chloro-group have been developed as enzyme inhibitors, with more than 250 FDA-approved chlorine-containing drugs available. mdpi.comnih.gov This underscores the importance of chlorinated compounds in designing biologically active agents. nih.gov

Application as a Scaffold for Agrochemical Synthesis

Beyond pharmaceuticals, this compound also functions as a scaffold for the synthesis of agrochemicals. The principles of its reactivity and the advantageous properties conferred by the morpholine ring are applicable in the design of new pesticides, herbicides, and fungicides. The morpholine moiety, for example, is found in several fungicides where it contributes to their systemic activity and biological efficacy. The reactive chloro-ketone handle allows for the attachment of various toxophores or other functional groups necessary for agrochemical activity.

Derivatization for Modulating Physicochemical Properties of Target Compounds

A key application of this compound is its use in derivatization to fine-tune the physicochemical properties of target molecules. The morpholine group, in particular, is widely employed in medicinal chemistry for this purpose.

| Property | Influence of Morpholine Moiety | Mechanism |

| Aqueous Solubility | Generally increases solubility. | The polar nature of the morpholine ring (containing oxygen and nitrogen heteroatoms) enhances interactions with water. |

| Bioavailability | Can improve oral bioavailability. | Enhanced solubility leads to better dissolution and absorption in the gastrointestinal tract. nih.gov |

The morpholine ring can also play a crucial role in how a molecule interacts with its biological target, such as a receptor or an enzyme. It can act as a hydrogen bond acceptor and its conformational flexibility can help in orienting the molecule optimally within a binding pocket. By using this compound as a building block, chemists can strategically place the morpholine group to establish key interactions with a receptor, thereby modulating the potency and selectivity of the final compound. For example, in the development of a CRF₁ receptor antagonist, the morpholine group was part of the final structure that exhibited subnanomolar affinity for the receptor. nih.gov This demonstrates how the inclusion of this specific chemical group can be a deliberate strategy to achieve high-affinity binding to a biological target. nih.gov

Incorporation into Diverse Heterocyclic Systems and Complex Molecular Architectures

This compound is a valuable bifunctional building block in organic synthesis, prized for its ability to facilitate the construction of complex molecular structures. sigmaaldrich.com Its utility stems from the presence of two key reactive features: an electrophilic three-carbon chain activated by a terminal chlorine atom, and a morpholine ring. The morpholine moiety is a common feature in medicinal chemistry, often incorporated to enhance the solubility and bioavailability of a potential drug molecule. mdpi.com The reactive chloropropyl chain, meanwhile, allows for straightforward linkage to other molecules through nucleophilic substitution reactions, serving as a linchpin for assembling more elaborate frameworks.

The versatility of this compound is demonstrated in its application for creating a wide array of heterocyclic systems, which are core components of many pharmacologically active compounds. Research has shown its role in the synthesis of complex structures such as azetidinones, thiadiazoles, and pyrimidines.

A notable application is in the formation of azetidin-2-ones, which are heterocyclic compounds containing a four-membered ring. These structures are of significant biological interest, particularly as they form the core of β-lactam antibiotics. In one synthetic pathway, derivatives containing the morpholinomethyl group are key intermediates in the construction of substituted 3-chloro-azetidin-2-one rings. researchgate.net This demonstrates the direct incorporation of the morpholine-containing fragment into a strained and synthetically important heterocyclic system.

Furthermore, the morpholine unit is frequently integrated into more complex heterocyclic hybrids to enhance biological activity and modulate physicochemical properties. For instance, in the synthesis of certain benzimidazole–pyrimidine hybrids, the inclusion of a morpholino group was found to significantly improve reaction yields. mdpi.com While not always starting directly from this compound, these syntheses underscore the strategic importance of incorporating the morpholine moiety, a key feature of the title compound, into larger, multi-ring systems.

Another example of its utility is in the synthesis of precursors for complex drugs like Timolol. The synthesis of (R)- and (S)-timolol involves a key intermediate, 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol. researchgate.net This intermediate is prepared from a morpholine-substituted thiadiazole, showcasing how the morpholine group is first attached to one heterocyclic system (a thiadiazole) before further transformations build a more complex chiral side-chain, ultimately leading to a clinically significant molecule. researchgate.net

The following table summarizes selected examples of heterocyclic systems synthesized using this compound or closely related morpholine-containing precursors, highlighting its role as a versatile building block.

| Heterocyclic System | Synthetic Application/Resulting Compound | Significance of the Architecture | Reference |

|---|---|---|---|

| Azetidin-2-one | Synthesis of 3-chloro-4-(1H-imidazol-1-yl)-4-(morpholinomethyl)-1-phenylazetidin-2-one | Core structure of β-lactam antibiotics and other biologically active compounds. | researchgate.net |

| Thiadiazole Derivatives | Precursor for the synthesis of (R)- and (S)-timolol, a beta-blocker. | Demonstrates the role of the morpholine moiety in building complex, multi-functional pharmaceutical agents. | researchgate.net |

| Benzimidazole-Pyrimidine Hybrids | The presence of the morpholino group improved reaction yields in the synthesis of these hybrid molecules. | Hybrid molecules combining multiple pharmacophores are a key strategy in modern medicinal chemistry. | mdpi.com |

| 1,2,4-Triazole Derivatives | Synthesis of 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol from morpholine-containing precursors. | Triazoles are a class of heterocycles with a broad range of pharmacological activities. | researchgate.net |

Emerging Research Avenues and Future Perspectives for 3 Chloro 1 Morpholin 4 Yl Propan 1 One

Development of Novel, Sustainable, and Green Synthetic Methodologies

The traditional synthesis of 3-Chloro-1-(morpholin-4-yl)propan-1-one involves the reaction of morpholine (B109124) with 3-chloropropionyl chloride, often in a chlorinated solvent like dichloromethane (B109758) or chloroform. While effective, this method aligns with classical synthetic approaches that are increasingly being re-evaluated in the context of green chemistry. The principles of green chemistry encourage the reduction of hazardous waste, use of safer solvents, and development of energy-efficient processes. researchgate.net

Future research is focused on developing more sustainable synthetic routes. These efforts include:

Alternative Energy Sources: Sonochemistry, which utilizes ultrasound irradiation, presents a promising green alternative. This technique can promote reactions without the need for solvents or harsh acidic/basic conditions, as demonstrated in the eco-friendly synthesis of related compounds like 3-chloro-1,2-propanediol. researchgate.net

Catalytic Approaches: The use of catalysts can significantly improve reaction efficiency and reduce byproducts. For instance, benzenesulfonic acid has been employed as a catalyst in the synthesis of 3-chloro-1-propanol, enhancing the conversion rate and preventing over-chlorination, thereby minimizing waste. google.com

Greener Reagents: The development of methodologies using less hazardous starting materials is a key goal. While not a direct synthesis of the target compound, novel protocols for creating morpholines from 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate (B86663) eliminate steps and avoid the use of metal hydrides, showcasing a broader trend towards safer and more efficient synthetic strategies in morpholine chemistry. chemrxiv.org

| Synthetic Aspect | Traditional Method | Potential Green/Sustainable Alternative | Benefit |

| Solvent | Dichloromethane, Chloroform | Solvent-free or water-based systems researchgate.net | Reduced volatile organic compound (VOC) emissions and hazardous waste. |

| Energy Input | Conventional heating | Ultrasound irradiation (Sonochemistry) researchgate.net | Increased energy efficiency, faster reaction times. |

| Reagents | Stoichiometric reagents | Catalytic systems (e.g., acid catalysis) google.com | Higher atom economy, reduced byproducts, easier purification. |

| Overall Process | Multi-step with purification | One-pot reactions, redox-neutral protocols chemrxiv.org | Fewer unit operations, less waste generation. |

Exploration of Untapped Reactivity Profiles and Cascade Reactions

The known reactivity of this compound is primarily centered on its two functional groups. The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This dual reactivity is the foundation for its use as a versatile synthetic intermediate.

Key reactivity profiles include:

Substitution Reactions: The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to generate a diverse array of derivatives.

Reduction: The carbonyl group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165).

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

A significant future direction lies in harnessing this reactivity in cascade reactions (also known as domino or tandem reactions). These processes involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates, leading to a rapid increase in molecular complexity. Such highly atom-economic approaches are at the forefront of modern organic synthesis. mdpi.com For example, related building blocks are being used in multi-component cascade reactions to construct complex heterocyclic systems like spirooxazolidines in a single step. mdpi.com The development of novel cascade reactions initiated by or involving this compound could provide rapid access to unique and complex molecular scaffolds for various applications.

Advanced Computational Approaches for Rational Design and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. For this compound and its derivatives, these approaches can accelerate the discovery process.

Property Prediction: Databases and computational tools can predict a range of physicochemical properties. For instance, the predicted collision cross section (CCS) values, which relate to a molecule's size and shape in the gas phase, can be calculated for different adducts of a compound. uni.lu This information is valuable in analytical techniques like ion mobility-mass spectrometry.

Rational Design and Molecular Docking: A primary application of computational chemistry is in drug discovery. Molecular docking studies can simulate the interaction between a potential drug molecule and its biological target, such as an enzyme's active site. nih.gov This allows researchers to predict binding affinity and understand the mechanism of action at a molecular level. For example, docking studies have been used to investigate how chloro-substituted cathinone (B1664624) derivatives interact with acetylcholinesterase, a key enzyme in the nervous system. nih.gov By applying similar in silico methods, new derivatives of this compound can be rationally designed to have improved affinity and selectivity for specific biological targets, optimizing their potential as therapeutic agents.

Integration into High-Throughput Synthesis and Combinatorial Chemistry for Library Generation

The goal of combinatorial chemistry is the rapid synthesis of a large number of structurally related molecules, known as a chemical library, for subsequent screening. researchgate.net This approach has revolutionized drug discovery and materials science by dramatically increasing the number of compounds that can be evaluated for a specific activity.

This compound is an excellent scaffold for combinatorial chemistry due to its defined points of chemical diversity. The reactive chlorine atom provides a convenient handle for introducing a wide variety of substituents. By reacting the parent compound with a collection of different nucleophiles (e.g., a set of diverse amines or thiols), a large library of derivatives can be generated efficiently.

Modern high-throughput synthesis techniques further enhance this process. For example, modular approaches like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") are used to rapidly and reliably generate vast libraries of compounds. scienceopen.com In a typical workflow, a scaffold like this compound could be functionalized with an alkyne or azide, allowing it to be "clicked" onto a diverse set of complementary building blocks in a high-throughput fashion. This strategy enables the creation of thousands of unique compounds for screening purposes, significantly accelerating the identification of new molecules with desired properties. researchgate.netscienceopen.com

Q & A

Q. What are the primary synthetic routes for 3-chloro-1-(morpholin-4-yl)propan-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, a Friedel-Crafts approach involves reacting morpholine with a chlorinated propanone derivative (e.g., 3-chloropropionyl chloride) in the presence of a Lewis acid catalyst like AlCl₃. Optimization includes controlling reaction temperature (0–5°C for exothermic reactions), stoichiometric ratios of reagents, and solvent selection (e.g., dichloromethane or chloroform). Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR : To confirm the morpholine ring integration (δ ~3.5–3.7 ppm for N-CH₂ groups) and ketone carbonyl resonance (δ ~195–200 ppm) .

- HRMS : To validate molecular weight (C₇H₁₂ClNO₂; calc. 185.05 g/mol) and isotopic patterns consistent with chlorine .

- IR Spectroscopy : To identify the carbonyl stretch (~1700 cm⁻¹) and morpholine ring vibrations (~1100–1250 cm⁻¹) .

Q. How is crystallographic data for this compound refined, and what software is recommended?

SHELXL is widely used for small-molecule crystallographic refinement. Key steps include:

- Initial structure solution via direct methods (SHELXD).

- Refinement of atomic coordinates, displacement parameters, and occupancy factors.

- Validation using R-factors and checks for missed symmetry or twinning .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or by-product formation during scale-up?

Contradictions often arise from kinetic vs. thermodynamic control or impurities in starting materials. Mitigation strategies include:

- Design of Experiments (DoE) : Systematic variation of temperature, catalyst loading, and solvent polarity.

- Reaction Monitoring : Using in-situ FTIR or LC-MS to detect intermediates/by-products (e.g., chlorinated by-products from incomplete substitution) .

- Purification Optimization : Employing preparative HPLC or fractional distillation for challenging separations .

Q. What computational methods complement crystallographic data to predict the compound’s reactivity or bioactivity?

- Density Functional Theory (DFT) : Models electron density distribution to predict nucleophilic/electrophilic sites.

- Molecular Docking : Screens potential biological targets (e.g., enzymes) by simulating binding interactions with the morpholine and ketone moieties .

- MD Simulations : Assess stability in solvent environments or membrane permeability for drug design .

Q. How does the compound’s structure influence its biological activity, and what assays are recommended for validation?

The morpholine ring enhances water solubility , while the chloro group modulates electron density for target binding. Recommended assays:

Q. What analytical approaches identify trace impurities or degradation products in synthesized batches?

- LC-HRMS : Detects low-abundance impurities (e.g., chlorinated by-products) with ppm-level sensitivity.

- NMR Relaxation Experiments : Differentiates between conformers or aggregates in solution .

- Stability Studies : Accelerated degradation under heat/light to identify labile functional groups .

Data Contradiction & Methodological Challenges

Q. How should researchers address discrepancies in reported crystallographic parameters (e.g., bond lengths/angles)?

- Cross-validate using multiple refinement programs (e.g., SHELXL vs. OLEX2).

- Check for thermal motion artifacts via anisotropic displacement parameter analysis.

- Consult the Cambridge Structural Database (CSD) for benchmark data on similar morpholine derivatives .

Q. What strategies mitigate conflicting bioactivity results across different cell lines or assay conditions?

- Standardize Assay Protocols : Use common cell lines (e.g., HEK293 or HepG2) and control compounds.

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates.

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 3-chloro-1-(thiophen-2-yl)propan-1-one) to identify trends .

Application-Driven Questions

Q. How can this compound serve as a precursor for pharmacologically active derivatives?

- Functional Group Manipulation : Replace the chloro group with amines or thiols via nucleophilic substitution.

- Morpholine Ring Modification : Introduce substituents to enhance binding to G-protein-coupled receptors (GPCRs) .

- Prodrug Design : Conjugate with hydrolyzable esters for controlled release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.